molecular formula C12H13Br2NO3 B099339 Fursalan CAS No. 15686-77-8

Fursalan

Cat. No.: B099339
CAS No.: 15686-77-8
M. Wt: 379.04 g/mol
InChI Key: INGVKLACODHWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FURSALAN, with the molecular formula C₁₂H₁₃Br₂NO₃, is a chemical compound known for its unique properties and applications in various fields. It is characterized by its brominated structure, which contributes to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FURSALAN typically involves the bromination of a precursor compound under controlled conditions. One common method includes the reaction of a suitable aromatic compound with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid or dichloromethane, and the temperature is carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

FURSALAN undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of brominated oxides.

    Reduction: Formation of brominated alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

FURSALAN has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of FURSALAN involves its interaction with specific molecular targets. In biological systems, this compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The brominated structure of this compound allows it to form strong interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Furan: A five-membered aromatic compound with an oxygen atom.

    Furfural: An aldehyde derivative of furan.

    Furosemide: A loop diuretic with a similar brominated structure.

Uniqueness of FURSALAN

This compound stands out due to its dual bromination, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity patterns are desired.

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO3/c13-7-4-9(11(16)10(14)5-7)12(17)15-6-8-2-1-3-18-8/h4-5,8,16H,1-3,6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGVKLACODHWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864618
Record name 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15686-77-8
Record name Fursalan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURSALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY5QK5G88T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fursalan
Reactant of Route 2
Reactant of Route 2
Fursalan
Reactant of Route 3
Reactant of Route 3
Fursalan
Reactant of Route 4
Reactant of Route 4
Fursalan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fursalan
Reactant of Route 6
Reactant of Route 6
Fursalan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.